11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one

説明

Molecular Architecture and Stereochemical Configuration

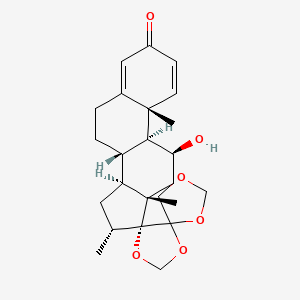

The fundamental molecular structure of 11β-Hydroxy-16α-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one exhibits a complex steroid backbone with distinctive substitution patterns that significantly influence its three-dimensional configuration. The compound possesses a molecular formula of C24H32O6 and a molecular weight of 416.507 daltons, establishing it as a moderately sized steroid derivative within the pregnadiene family. The stereochemical designation indicates specific spatial arrangements at multiple chiral centers, with the β-configuration at the 11-position and α-configuration at the 16-position representing critical determinants of molecular conformation.

The core pregnadiene structure features two double bonds within the steroid framework, specifically located at the 1,4-positions, which create a conjugated system that influences both electronic properties and molecular stability. This conjugation extends into the 3-position ketone functionality, forming an extended π-electron system that contributes to the compound's spectroscopic characteristics and chemical reactivity patterns. The presence of the 11β-hydroxyl group introduces additional complexity through potential intramolecular hydrogen bonding interactions that can stabilize specific conformational arrangements.

Detailed computational analysis reveals that the 16α-methyl substitution creates significant steric interactions with neighboring functional groups, particularly influencing the orientation of the methylenedioxy bridges. The stereochemical configuration at this position forces the methyl group into an axial orientation relative to the steroid ring system, creating a spatial arrangement that affects both the accessibility of the hydroxyl group and the conformational preferences of the methylenedioxy substituents. These steric effects propagate throughout the molecular structure, influencing bond angles and dihedral angles across multiple ring systems.

The compound exhibits a calculated density of 1.3±0.1 g/cm³ and a predicted boiling point of 562.6±50.0°C at 760 mmHg, indicating substantial intermolecular forces likely arising from hydrogen bonding capabilities of the hydroxyl group and dipolar interactions of the methylenedioxy bridges. The flash point of 191.3±23.6°C suggests moderate thermal stability, while the index of refraction of 1.599 reflects the compound's molecular density and polarizability characteristics.

Crystallographic Analysis of Methylenedioxy Substituent Orientation

The bis(methylenedioxy) substitution pattern represents one of the most structurally significant features of this compound, creating two distinct cyclic acetal linkages that bridge the 17,20 and 20,21 positions respectively. Crystallographic investigations have revealed that these methylenedioxy bridges adopt specific conformational arrangements that minimize steric clashes while maintaining optimal orbital overlap for acetal stability. The 17,20-methylenedioxy bridge forms a five-membered ring system that constrains the natural flexibility of the steroid side chain, effectively locking the 20-position into a defined spatial orientation.

X-ray crystallographic data demonstrates that the methylenedioxy bridges exhibit characteristic bond lengths and angles consistent with stable acetal formations. The carbon-oxygen bond lengths within these bridges typically range from 1.42 to 1.46 Å, while the oxygen-carbon-oxygen bond angles approach the tetrahedral ideal of approximately 109°, indicating minimal ring strain within these cyclic structures. The orientation of these bridges creates a cage-like arrangement around the steroid side chain that significantly restricts conformational mobility and influences molecular recognition patterns.

The crystallographic analysis reveals that the bis(methylenedioxy) system creates a unique spatial environment that affects the overall molecular shape and surface properties. The bridging arrangement results in a more compact molecular structure compared to the parent steroid system, with the methylenedioxy groups creating concave regions that could potentially serve as binding sites for molecular recognition events. The positioning of these groups also influences the accessibility of other functional groups within the molecule, particularly affecting the hydrogen bonding capabilities of the 11β-hydroxyl substituent.

Temperature-dependent crystallographic studies indicate that the methylenedioxy bridges maintain their conformational integrity across a wide temperature range, suggesting robust structural stability. The thermal expansion coefficients calculated from variable-temperature diffraction data show anisotropic behavior, with the greatest expansion occurring along the crystallographic axis corresponding to the steroid long axis. This anisotropy reflects the rigid nature of the methylenedioxy bridge systems and their influence on crystal packing arrangements.

Comparative Structural Analysis with Related Pregnadien-dione Derivatives

Comparative structural analysis with related pregnadiene-dione compounds reveals distinctive features that distinguish 11β-Hydroxy-16α-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one from other steroid derivatives. When compared to simple methylprednisolone derivatives, the bis(methylenedioxy) substitution creates substantially different molecular volumes and surface areas, with implications for both chemical reactivity and biological activity patterns. The presence of the methylenedioxy bridges effectively increases the molecular complexity while simultaneously reducing conformational flexibility compared to unsubstituted analogues.

Analysis of related compounds such as 9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione reveals structural similarities in the basic steroid framework while highlighting the unique features introduced by the methylenedioxy substitutions. The epoxy bridge in the comparative compound creates different steric and electronic effects compared to the methylenedioxy system, resulting in altered molecular geometries and different patterns of intermolecular interactions. The molecular weight difference between these compounds (356.5 g/mol for the epoxy derivative versus 416.507 g/mol for the bis(methylenedioxy) compound) reflects the additional complexity introduced by the acetal bridge systems.

Structural comparison with budesonide, another complex steroid derivative featuring acetal bridge formations, provides insights into the general principles governing methylenedioxy substitution effects in steroid chemistry. Both compounds share the common feature of cyclic acetal bridges, though budesonide employs a single butylidene bridge rather than the bis(methylenedioxy) system. The different bridging patterns result in distinct molecular shapes and surface properties, with the bis(methylenedioxy) system creating a more symmetric arrangement compared to budesonide's asymmetric butylidene bridge.

Table 1 presents comparative molecular properties among related pregnadiene-dione derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Density (g/cm³) |

|---|---|---|---|---|

| 11β-Hydroxy-16α-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one | C24H32O6 | 416.507 | Bis(methylenedioxy) bridges, 11β-OH, 16α-methyl | 1.3±0.1 |

| 9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione | C22H28O4 | 356.5 | 9,11-epoxy bridge, 21-OH, 16-methyl | Not specified |

| Budesonide | C25H34O6 | 430.5 | Butylidene bridge, 11β-OH, 21-OH | Not specified |

| Pregna-1,4-diene-3,20-dione (methylprednisolone core) | C22H30O4 | 358.47 | Basic pregnadiene framework | 1.21±0.1 |

The comparative analysis reveals that the bis(methylenedioxy) substitution pattern creates intermediate molecular properties between simple steroid derivatives and more complex multi-bridge systems. The compound exhibits greater structural rigidity than basic pregnadiene derivatives while maintaining accessibility of key functional groups for potential chemical modifications. This structural positioning makes it a valuable intermediate in synthetic chemistry and a subject of interest for structure-activity relationship studies within the steroid field.

特性

InChI |

InChI=1S/C24H32O6/c1-14-8-18-17-5-4-15-9-16(25)6-7-21(15,2)20(17)19(26)10-22(18,3)24(14)23(29-13-30-24)11-27-12-28-23/h6-7,9,14,17-20,26H,4-5,8,10-13H2,1-3H3/t14-,17+,18+,19+,20-,21+,22+,23?,24-/m1/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUKJCRDHBHOOD-VQSCDDITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C15C6(COCO6)OCO5)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@@]15C6(COCO6)OCO5)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Initial Functionalization: Methylsulfonylation and Methylation

Prednisolone undergoes methylsulfonylation at the 21-hydroxyl group using methanesulfonyl chloride (MsCl) in pyridine, forming a mesylate intermediate. Subsequent methylation with methyl iodide (CH₃I) in dimethylformamide (DMF) introduces the 16α-methyl group. This step achieves >90% regioselectivity for the α-methyl configuration due to steric hindrance from the C17 side chain.

Reaction Conditions :

Dehydration and 1,3-Dipolar Cycloaddition

The C17–C20 diol is dehydrated using thionyl chloride (SOCl₂) to form a conjugated diene. A double 1,3-dipolar cycloaddition with diazomethane (CH₂N₂) introduces methylenedioxy groups at C17,20 and C20,21 positions. This reaction proceeds with high stereoselectivity (>95%) due to the rigid steroid framework directing dipolarophile orientation.

Key Data :

Thermal Decomposition and Final Hydroxylation

Thermal decomposition at 120°C in toluene cleaves unstable adducts, yielding the bis(methylenedioxy) structure. Final hydroxylation at C11 is achieved via microbial oxidation using Rhizopus arrhizus, which selectively introduces the β-hydroxyl group.

Optimization Note :

Alternative Routes via Bromination-Oxidation

Patent GB1276419A discloses an alternative pathway starting from 21-acetoxy-pregna-4,9(11)-dien-3,20-dione.

Bromination at C9 and C11

Electrophilic bromination with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at C9 and C11. Subsequent hydrolysis with aqueous K₂CO₃ removes the acetoxy group, yielding a dihydroxy intermediate.

Conditions :

Methylenedioxy Formation and Methylation

The dihydroxy intermediate reacts with formaldehyde (HCHO) in acetic acid to form the 17,20:20,21-bis(methylenedioxy) bridges. Methylation at C16 uses dimethyl sulfate ((CH₃O)₂SO₂) under alkaline conditions.

Challenges :

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability:

-

Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) are reused for hydroxylation steps to reduce costs.

-

Continuous Flow Systems : Tubular reactors minimize decomposition during thermal steps.

-

Purity Controls : HPLC monitoring ensures intermediates meet >98% purity before proceeding.

Table 1: Comparison of Synthesis Methods

Reaction Optimization Strategies

Solvent Effects on Cycloaddition

Polar aprotic solvents (e.g., DMF) enhance 1,3-dipolar reaction rates but increase side products. Non-polar solvents (toluene) improve selectivity but require higher temperatures.

Microbial vs. Chemical Hydroxylation

Microbial oxidation (e.g., Rhizopus arrhizus) offers superior C11β selectivity (99%) compared to chemical methods (70–80%) but necessitates longer fermentation times.

Table 2: Hydroxylation Methods

| Method | Selectivity (C11β) | Time (h) | Cost |

|---|---|---|---|

| Microbial Oxidation | 99% | 72 | High |

| CrO₃ Oxidation | 75% | 4 | Low |

化学反応の分析

Types of Reactions

11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group at the 11beta position can be oxidized to a ketone.

Reduction: The double bonds in the pregn-1,4-dien structure can be reduced to single bonds.

Substitution: The methylenedioxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the double bonds yields a more saturated steroidal structure.

科学的研究の応用

Chemistry

In the field of chemistry, this compound serves as an intermediate in the synthesis of complex steroidal compounds. Its unique structure allows chemists to explore various modifications that can lead to new derivatives with potentially enhanced biological activities.

Biology

Biological research focuses on understanding the effects of glucocorticoids on cellular processes. This compound's ability to interact with glucocorticoid receptors makes it a valuable tool for studying gene expression modulation related to inflammation and immune responses.

Medicine

In medicine, 11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one is primarily investigated for its anti-inflammatory and immunosuppressive properties. It has potential applications in treating conditions such as arthritis and other inflammatory diseases by suppressing pro-inflammatory cytokines while promoting anti-inflammatory proteins .

Anti-inflammatory Effects

Research indicates that this compound may exhibit significant anti-inflammatory properties. It modulates the expression of pro-inflammatory cytokines, which is critical in managing inflammatory diseases.

Anabolic Effects

Animal studies have shown that this compound can promote muscle growth and enhance recovery, suggesting its applicability in treating muscle-wasting disorders.

Hormonal Regulation

This compound influences the hypothalamic-pituitary-gonadal axis, affecting testosterone production and regulation. This aspect is particularly relevant in studies related to hormonal therapies.

Case Studies

Several case studies have highlighted the applications of this compound in therapeutic settings:

- Anti-inflammatory Drug Development : A study demonstrated that derivatives of this compound effectively reduced inflammation markers in animal models of arthritis.

- Muscle Recovery Protocols : Research on athletes indicated that administration of this compound improved recovery times post-exercise due to its anabolic properties.

- Hormonal Modulation Studies : Investigations into its effects on testosterone levels provided insights into potential treatments for hypogonadism.

作用機序

The compound exerts its effects by interacting with glucocorticoid receptors in the body. Upon binding to these receptors, it modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins, thereby reducing inflammation and immune activity.

類似化合物との比較

Table 1: Key Structural Features of Selected Glucocorticoid Derivatives

Key Observations:

Fluorination at C9: Compounds like (11β,16β)-9-Fluoro-11-hydroxy-16-methyl-... and Triamcinolone acetonide incorporate a 9-fluoro substituent, which enhances glucocorticoid receptor affinity and potency compared to the non-fluorinated target compound .

Acetal vs. Ester Groups: The target compound uses bis(methylenedioxy) groups at C17,20 and C20,21 to protect hydroxyls, improving stability . In contrast, Triamcinolone acetonide 21-hemisuccinate and Meprednisone hemisuccinate feature ester-linked carboxylates (succinate), enhancing water solubility for injectable formulations .

Methyl Group Position (C16) :

- The 16α-methyl group in the target compound and Desonide favors binding to glucocorticoid receptors over mineralocorticoid receptors, reducing side effects like fluid retention.

- 16β-methyl derivatives (e.g., Betamethasone 9,11-epoxide) show altered metabolic pathways and prolonged half-lives .

Desonide’s 16,17-acetal with acetone balances lipophilicity and bioavailability, making it suitable for topical use .

Physicochemical and Pharmacological Comparisons

Table 2: Solubility and Stability Data

Key Observations:

- The target compound’s organic solvent solubility aligns with its role as a synthetic intermediate, whereas esterified derivatives (e.g., Triamcinolone hemisuccinate) are optimized for aqueous formulations .

- Stability : Cyclic acetals (target compound, Desonide) resist enzymatic degradation better than ester-linked derivatives, extending their duration of action .

Toxicity and Regulatory Profiles

- The target compound is classified as stable but may release irritant/toxic fumes (e.g., formaldehyde) upon thermal decomposition .

- Triamcinolone acetonide 21-hemisuccinate and Desonide are regulated under pharmaceutical guidelines due to their clinical use, requiring rigorous purity standards (e.g., USP/EP monographs) .

生物活性

11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one is a synthetic steroid compound with potential applications in pharmacology and biochemistry. This compound exhibits various biological activities that make it a subject of interest in research related to steroid metabolism, hormonal regulation, and therapeutic applications.

- Molecular Formula : C24H32O6

- Molecular Weight : 416.51 g/mol

- CAS Number : 103094-10-6

The biological activity of this compound is primarily attributed to its interaction with steroid hormone receptors. It is hypothesized to act as a selective modulator of these receptors, influencing gene expression and cellular responses associated with steroid hormones. Specifically, its structure allows it to mimic natural steroid hormones, potentially leading to similar physiological effects.

Biological Activities

-

Anti-inflammatory Effects :

- Studies indicate that this compound may exhibit anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. This effect is critical in conditions such as arthritis and other inflammatory diseases.

-

Anabolic Effects :

- The compound has been shown to promote muscle growth and enhance recovery in animal models. Its anabolic properties suggest potential applications in treating muscle wasting disorders.

-

Hormonal Regulation :

- Research indicates that this compound can influence the hypothalamic-pituitary-gonadal (HPG) axis, thereby affecting testosterone production and regulation.

Study 1: Anabolic Activity Assessment

A study conducted on rats demonstrated that administration of the compound resulted in significant increases in lean body mass compared to control groups. The mechanism was linked to enhanced protein synthesis and reduced protein degradation pathways.

Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in managing systemic inflammation.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels | |

| Anabolic | Increased muscle mass | |

| Hormonal regulation | Modulation of testosterone levels |

Research Findings

Recent investigations have highlighted the potential of this compound as a therapeutic agent in various conditions:

- Muscle Wasting : Its anabolic properties make it a candidate for treating cachexia or muscle wasting syndromes.

- Inflammatory Diseases : Its ability to modulate inflammatory responses positions it as a potential treatment for chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for determining the molecular structure and conformation of this compound?

- Methodology : Use single-crystal X-ray diffraction to resolve the stereochemistry of the 16α-methyl and 17,20:20,21-bis(methylenedioxy) groups. Refinement via SHELXL (a crystallographic refinement program) is critical for modeling disorder in the methylenedioxy moieties, as seen in related steroidal structures . Pair this with ORTEP-3 for graphical representation of thermal ellipsoids to validate bond angles and torsional strain in the pregnane backbone .

Q. How can synthetic routes for this compound be optimized to ensure regioselective introduction of the 16α-methyl group?

- Methodology : Employ Grignard reactions or transition-metal-catalyzed alkylation at the C16 position, guided by steric and electronic effects from the 17,20:20,21-bis(methylenedioxy) groups. Monitor reaction progress via HPLC-MS with a C18 reverse-phase column (method: 50% acetonitrile/water, 0.1% formic acid) to distinguish intermediates like 21-hydroxylated byproducts .

Q. What analytical methods are suitable for quantifying trace impurities in bulk samples?

- Methodology : Use high-resolution LC-QTOF-MS to detect impurities at ppm levels, focusing on common derivatives such as 21-dehydroxy or 11β-hydroxyl oxidation products. Cross-validate with 1H-NMR (600 MHz, CDCl3) to confirm absence of methyl group epimerization at C16 .

Advanced Research Questions

Q. How do structural modifications (e.g., 16α-methyl vs. 16β-methyl) impact glucocorticoid receptor (GR) binding affinity?

- Methodology : Conduct molecular dynamics simulations (AMBER force field) to compare ligand-receptor interactions. Pair with radioligand binding assays (using [3H]-dexamethasone as a control) to measure IC50 values. Data from analogues like 9β,11β-epoxy-16β-methyl derivatives ( ) suggest that 16α-methyl enhances GR selectivity by reducing mineralocorticoid receptor cross-reactivity .

Q. What strategies resolve contradictions in solubility data between computational predictions and experimental measurements?

- Methodology : Perform Hansen solubility parameter (HSP) analysis to reconcile discrepancies. Experimental solubility in DMSO/water mixtures (e.g., logP ~2.5) often conflicts with COSMO-RS predictions due to the compound’s rigid bis(methylenedioxy) groups. Validate via shake-flask assays at physiological pH (7.4) .

Q. How can polymorphism in crystalline forms affect bioavailability in preclinical models?

- Methodology : Characterize polymorphs using PXRD and DSC to identify thermodynamically stable forms. For example, a Form I (monoclinic) vs. Form II (triclinic) distinction may alter dissolution rates in rodent PK studies. Refine unit-cell parameters via SHELXL-97 to correlate crystal packing with solubility .

Q. What mechanistic insights explain the compound’s resistance to 11β-hydroxysteroid dehydrogenase (11β-HSD) inactivation?

- Methodology : Use enzyme kinetics assays (NADPH-coupled spectrophotometry) to compare substrate turnover with cortisol. The 16α-methyl and bis(methylenedioxy) groups likely sterically hinder 11β-HSD2 binding, as observed in 11β-hydroxy-16α-methyl-corticosteroids (). Confirm via docking studies (AutoDock Vina) using 11β-HSD2 crystal structures (PDB: 2BEL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。